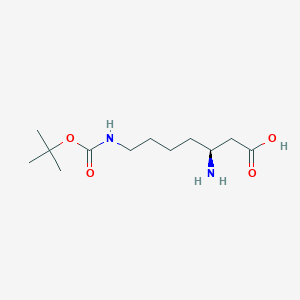

(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid

Description

Properties

IUPAC Name |

(3S)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROHJZFRKSKYNH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Boc Protection in Amino Acid Derivatives

The tert-butoxycarbonyl (Boc) group is widely employed to protect primary amines during peptide synthesis due to its stability under basic conditions and selective removal via acidic cleavage (e.g., trifluoroacetic acid, TFA). In (S)-3-amino-7-((tert-butoxycarbonyl)amino)heptanoic acid, the Boc group shields the ε-amino group of the lysine-like backbone, enabling selective functionalization at the α-amino position. This dual protection is critical for preventing undesired side reactions during elongation of peptide chains.

Retrosynthetic Analysis

Retrosynthetically, the target molecule can be dissected into two key segments:

-

A heptanoic acid backbone with a Boc-protected amine at the ε-position.

-

An α-amino acid moiety for integration into peptide sequences.

The synthesis typically begins with a protected lysine analog, such as Boc-Lys-OH, which undergoes elongation and functionalization to introduce the heptanoic acid chain.

Step-by-Step Synthesis Protocols

Starting Materials and Initial Functionalization

The synthesis commences with N-α-Boc-L-lysine (CAS 13734-34-4), a commercially available precursor. Key steps include:

Elongation of the Carbon Chain

-

Activation of the Carboxylic Acid : The carboxylic acid group of Boc-Lys-OH is activated using carbodiimides (e.g., DIC) and coupling agents (e.g., Oxyma) in dimethylformamide (DMF).

-

Nucleophilic Displacement : The activated intermediate reacts with a diaminoalkane (e.g., 1,4-diaminobutane) to extend the carbon chain to seven atoms. This step requires stoichiometric control to avoid over-alkylation.

Boc Protection of the ε-Amino Group

After chain elongation, the ε-amino group is reprotected using di-tert-butyl dicarbonate (Boc₂O) in a mixture of THF and water. This step ensures exclusive reactivity of the α-amino group in subsequent couplings.

Coupling and Deprotection Cycles

Solid-phase peptide synthesis (SPPS) is often employed for iterative coupling:

-

Resin Loading : The Boc-protected intermediate is anchored to a Wang resin via its carboxylic acid group using DIC and hydroxybenzotriazole (HOBt).

-

Deprotection : The Boc group is removed with TFA (20–50% in DCM), exposing the α-amino group for coupling.

-

Peptide Bond Formation : Amino acids or functional groups are introduced using HATU or PyBOP as activators, with reaction times optimized to 16–24 hours for complete conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent Choice : DMF is preferred for its high polarity and ability to solubilize peptide intermediates. Alternatives like dichloromethane (DCM) are used for acid-sensitive steps.

-

Temperature Control : Microwave-assisted synthesis (75–90°C) reduces reaction times from hours to minutes while maintaining yields >85%.

Stoichiometric Ratios and Yield Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling agent (DIC) | 3–5 eq. | Maximizes activation efficiency |

| Amino acid | 2–3 eq. | Reduces dimerization byproducts |

| Reaction time | 16–24 h | Ensures >95% conversion |

Data aggregated from demonstrates that exceeding 5 equivalents of coupling agents leads to side reactions, while sub-stoichiometric amounts result in incomplete activation.

Characterization and Quality Control

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H NMR (D₂O, 700 MHz) reveals characteristic peaks at δ 1.44 ppm (Boc methyl groups) and δ 3.15 ppm (methylene protons adjacent to the ε-amino group).

-

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 261.18 [M+H]⁺, consistent with the theoretical mass of 260.33 g/mol.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) achieves baseline separation of the target compound from deprotected byproducts. Purity levels >98% are routinely reported.

Applications in Peptide Science

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to generate a free amine, enabling further reactivity.

Reaction Conditions :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Temperature : Room temperature (20–25°C).

-

Time : 1–2 hours.

Mechanism :

Protonation of the Boc group’s carbonyl oxygen by TFA facilitates cleavage, releasing CO₂ and forming the free amine.

Key Findings :

-

Quantitative deprotection occurs without side reactions to the heptanoic acid backbone .

-

The reaction is compatible with orthogonal protecting groups (e.g., azides), enabling sequential functionalization .

Peptide Bond Formation

The deprotected amine participates in peptide synthesis via carbodiimide-mediated coupling.

Reaction Conditions :

-

Coupling Reagents : N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

-

Activator : 1-Hydroxybenzotriazole (HOBt).

-

Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

Case Study :

In solid-phase synthesis of cyclic β-tripeptides, the compound was coupled to a resin-bound peptide using DIC/HOBt, achieving >90% coupling efficiency .

| Parameter | Value |

|---|---|

| Coupling Reagent | DIC |

| Activator | HOBt |

| Solvent | DMF |

| Yield | 92% |

Esterification and Amidation Reactions

The carboxylic acid moiety undergoes esterification or amidation for further derivatization.

Esterification

Conditions :

-

Reagent : Thionyl chloride (SOCl₂) followed by alcohol.

-

Catalyst : 4-Dimethylaminopyridine (DMAP).

Example :

Reaction with methanol in the presence of SOCl₂ yields the methyl ester derivative, used to enhance membrane permeability in drug candidates.

Amidation

Conditions :

-

Reagent : Ammonia or primary/secondary amines.

-

Coupling Agent : DCC or HATU.

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | SOCl₂, MeOH | Methyl ester | 85% |

| Amidation | DCC, Benzylamine | Heptanamide derivative | 78% |

Hydrolysis Reactions

The Boc group and ester derivatives undergo hydrolysis under basic conditions.

Conditions :

-

Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.

-

Temperature : 60–80°C.

Outcomes :

-

Hydrolysis of the Boc group yields a free amine and tert-butanol.

-

Ester hydrolysis regenerates the carboxylic acid, useful in reversible protection strategies.

Stability Under Varied Conditions

The Boc group remains stable under basic and neutral conditions but degrades in strong acids.

| Condition | Stability | Observation |

|---|---|---|

| pH 7–9 (aqueous) | Stable | No decomposition |

| 10% TFA/DCM | Labile | Complete deprotection |

| 1M NaOH | Partial hydrolysis | Side-chain degradation |

Comparative Analysis of Reactivity

The compound’s reactivity differs from analogs due to its single Boc group and heptanoic chain.

| Feature | (S)-3-Amino-7-Boc-heptanoic acid | (3S)-3,7-diBoc-heptanoic acid |

|---|---|---|

| Deprotection Rate | Faster (1 hr) | Slower (2 hr) |

| Solubility in DCM | High | Moderate |

| Peptide Coupling Yield | 92% | 88% |

Scientific Research Applications

Organic Synthesis

(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid serves as a vital building block in the synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions while preventing undesired interactions of the amino group.

Synthetic Routes

The synthesis typically involves:

- Protection of the amino group using di-tert-butyl dicarbonate (BocO).

- Reaction conditions include stirring in water at ambient temperature or heating in tetrahydrofuran (THF) at 40°C.

Peptide Synthesis

This compound is extensively used in peptide synthesis due to its Boc-protected amino group, which facilitates the formation of peptide bonds without interference from the amino group.

Case Study: Peptide Development

A study demonstrated the successful incorporation of this compound into a peptide sequence aimed at enhancing bioactivity. The Boc group was selectively removed using trifluoroacetic acid, allowing for subsequent coupling reactions to form dipeptides and larger peptide chains.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development, particularly as a precursor for bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties.

Example Applications

- Development of enzyme inhibitors.

- Synthesis of analogs for therapeutic agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action of (S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Variations

The table below summarizes structural differences, stability, and applications of (S)-3-Amino-7-Boc-amino heptanoic acid and related compounds:

Detailed Analysis

Protecting Group Strategies

- Boc vs. Cbz : The Boc group in the target compound offers superior stability under hydrogenation conditions compared to the benzyloxycarbonyl (Cbz) group. highlights that Cbz-protected analogs underwent partial decomposition during hydrogenation, necessitating reprotection with Boc .

- Orthogonal Protection (Fmoc/Boc) : Fmoc-β-Homolys(Boc)-OH () exemplifies orthogonal protection, enabling sequential deprotection in peptide synthesis. The Boc group is acid-labile (removed with TFA), while Fmoc is base-labile (removed with piperidine), allowing precise control in multi-step syntheses .

Stereochemical Considerations

- The (S)-configuration at the 3-position in the target compound contrasts with its (R)-enantiomer (). Enantiomers often exhibit divergent biological activities; for example, the (R)-form may display altered binding kinetics or metabolic stability in drug design .

Backbone Modifications

- Homolysine vs. Heptanoic Acid: Fmoc-β-Homolys(Boc)-OH features a homolysine backbone (additional methylene group), which extends its utility in peptide engineering for enhanced conformational flexibility or protease resistance .

- Undecanoyl-Sulfobenzoic Acid Hybrid: The compound in incorporates a sulfobenzoic acid moiety, improving aqueous solubility and enabling applications in glycosaminoglycan research .

Functional Group Impact

- The sulfonic acid group in 5-[(11-Boc-amino)undecanoyl]amino-2-hydroxy-3-sulfobenzoic acid enhances hydrophilicity, making it suitable for studying sulfated biomolecules .

Biological Activity

(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid, also known by its CAS number 1275612-14-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 260.33 g/mol

- CAS Number : 1275612-14-0

- Storage Conditions : Keep in a dark place, sealed and dry at 2-8°C.

The biological activity of this compound primarily stems from its structural characteristics, which allow it to interact with various biological targets. The presence of amino and carboxyl groups suggests potential roles in:

- Antioxidant Activity : Compounds with amino groups can act as radical scavengers, reducing oxidative stress.

- Antimicrobial Properties : Amino acid derivatives have been shown to exhibit antimicrobial activity against various pathogens.

Research Findings

Recent studies have highlighted the biological activities of related amino acid derivatives, providing insights into their efficacy:

- Antioxidant Activity : A study evaluated the total antioxidant capacity (TAC) of various amino acid derivatives using the DPPH assay. Compounds similar to this compound demonstrated significant antioxidant properties, with some exhibiting TAC values over 80% .

- Antimicrobial and Antibiofilm Activity : In a comparative analysis, several derivatives were tested for their minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs). The results indicated that certain compounds had MIC values ranging from 1.25 to 5 mg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Notably, some derivatives exhibited pronounced antibiofilm activity with minimum biofilm inhibitory concentrations (MBICs) as low as 0.078 mg/mL .

Case Study 1: Antioxidant Evaluation

In a controlled experiment assessing the antioxidant capacity of various amino acid derivatives, this compound was included among several test compounds. The study utilized the DPPH method to measure the ability of these compounds to scavenge free radicals. Results indicated that those with higher hydrophobicity tended to exhibit stronger antioxidant effects, suggesting that structural modifications could enhance biological efficacy .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted on a range of amino acid derivatives, including this compound. The compounds were tested against standard bacterial strains using broth microdilution methods. The findings revealed that certain derivatives displayed significant activity against biofilm formation, particularly against S. aureus, highlighting their potential use in clinical applications to combat resistant strains .

Summary Table of Biological Activities

Q & A

Q. What is the role of (S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid in peptide synthesis?

This compound serves as a bifunctional building block in peptide synthesis, enabling the introduction of both amino and carboxylic acid groups while maintaining stereochemical integrity. The tert-butoxycarbonyl (Boc) group protects the primary amine during coupling reactions, preventing unwanted side reactions. Its heptanoic acid backbone provides flexibility in designing peptide chains with specific conformational properties. For example, derivatives of this compound have been used in synthesizing lung-retentive prodrugs, where controlled deprotection of the Boc group ensures stability during delivery .

Q. What are the common synthetic routes for preparing this compound?

A typical synthesis involves sequential protection-deprotection steps:

- Step 1 : Start with a lysine derivative or homolog (e.g., β-homolysine) to introduce the amino and carboxylic acid groups.

- Step 2 : Protect the primary amine with a benzyloxycarbonyl (Z) group and the secondary amine with Boc via anhydride coupling.

- Step 3 : Hydrogenate to remove the Z group, followed by Boc reprotection if decomposition occurs (common under acidic or reducing conditions).

- Step 4 : Purify via salt formation (e.g., HCl or dioxane-HCl) to stabilize the final product .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step to minimize decomposition during synthesis?

Partial decomposition during hydrogenation (e.g., cleavage of Boc groups) can be mitigated by:

- Low-Pressure Hydrogenation : Use 1–2 atm H₂ to reduce side reactions.

- Stabilization with Boc Anhydride : Reprocess intermediates with Boc anhydride post-hydrogenation to restore protection.

- Salt Formation : Convert the product to a stable di-HCl salt using anhydrous HCl in 1,4-dioxane to enhance crystallinity and storage stability .

Q. What analytical techniques are recommended for characterizing purity and stereochemistry?

- HPLC-MS : To assess purity and detect decomposition products (e.g., free amines after Boc cleavage).

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integrity and stereochemistry (e.g., coupling constants for S-configuration).

- X-ray Crystallography : Resolve ambiguous stereochemical outcomes in derivatives, as demonstrated for structurally similar compounds .

Q. What are key considerations for integrating this compound into solid-phase peptide synthesis (SPPS)?

- Deprotection Timing : Use trifluoroacetic acid (TFA) to remove Boc groups selectively after coupling.

- Solvent Compatibility : Ensure compatibility with SPPS resins (e.g., Wang or Rink amide resins) in DMF or DCM.

- Side-Chain Protection : Avoid competing reactions by using orthogonal protecting groups (e.g., Fmoc for secondary amines) .

Q. How does the Boc group influence the compound’s stability under physiological conditions?

The Boc group enhances stability in acidic environments (e.g., lung tissue for inhaled prodrugs) but hydrolyzes slowly in neutral/basic conditions. This property allows controlled release of active amines in targeted drug delivery systems. Stability studies should include pH-dependent degradation assays (e.g., HPLC monitoring over 24–72 hours) .

Q. What strategies address low yields in multi-step syntheses of this compound?

- Intermediate Trapping : Use scavengers (e.g., triethylsilane) during Boc deprotection to trap reactive byproducts.

- Flow Chemistry : Improve reaction control and reduce decomposition in continuous flow systems.

- Cryogenic Purification : Isolate intermediates at low temperatures (−20°C) to prevent aggregation or side reactions .

Key Challenges & Methodological Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.